molecular formula C9H7BrN2O2 B11861132 Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate

Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate

Cat. No.: B11861132
M. Wt: 255.07 g/mol
InChI Key: VNFUNLGFVOYSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrrolo[1,2-c]pyrimidine core substituted with a bromine atom at position 6 and a methyl ester group at position 3. The bromine substituent enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group offers a site for hydrolysis or further functionalization.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-3-7-2-6(10)4-12(7)5-11-8/h2-5H,1H3

InChI Key

VNFUNLGFVOYSQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CN2C=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate

  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Molecular Weight : 269.09 g/mol
  • Structural Features : Ethyl ester at position 3 instead of methyl.
  • Reactivity: Demonstrated utility in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, analogous to thienoquinoline derivatives . The ethyl group may confer slightly higher hydrolytic stability compared to methyl esters.
  • Applications : Primarily used as a synthetic intermediate for generating aryl-substituted derivatives .

Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (Non-Brominated Analog)

  • Molecular Formula : C₉H₈N₂O₂ (inferred)
  • Molecular Weight : ~190.20 g/mol (based on ethyl analog data)
  • Commercial Status : Discontinued, as reported by CymitQuimica .

6-Bromopyrrolo[1,2-c]pyrimidine (Core Structure Without Ester)

  • Molecular Formula : C₇H₅BrN₂
  • Molecular Weight : 197.03 g/mol
  • Structural Features : Absence of the ester group limits derivatization opportunities but retains the bromine site for substitution.
  • Applications: Potential precursor for alkylation or arylation at position 6 .

Ethyl 6-Bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

  • Molecular Formula : C₁₀H₁₀BrN₃O₂
  • Molecular Weight : 284.11 g/mol
  • Structural Features : Imidazo[1,2-a]pyrimidine core with a methyl group at position 2.

Methyl [(6,8-Dibromothieno[3,2-c]quinoline)]-2-carboxylate

  • Molecular Formula : C₁₃H₈Br₂N₂O₂S
  • Molecular Weight : 432.99 g/mol
  • Structural Features: Thienoquinoline core with dibromo substituents.
  • Biological Activity: Exhibits dose-dependent cytotoxicity against MCF-7 breast cancer cells (LC₅₀ comparable to nocodazole) .

7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid

  • Molecular Formula : C₉H₅BrN₂O₃
  • Molecular Weight : 269.06 g/mol
  • Structural Features : Pyrido-pyrimidine core with a carboxylic acid group.
  • Reactivity : The carboxylic acid enhances solubility in aqueous media, contrasting with the lipophilic ester derivatives.

Research Findings and Implications

  • Reactivity: Bromine at position 6 enables cross-coupling reactions, as seen in Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate and thienoquinoline analogs .

Biological Activity

Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9H8BrN3O2C_9H_8BrN_3O_2 and a molecular weight of approximately 255.07 g/mol. The compound is characterized by a bromine atom at the 6-position of the pyrrolo ring and a methyl ester group at the 3-position of the pyrimidine structure. These features contribute to its distinctive chemical properties and potential interactions with biological targets .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrrolo Ring : Utilizing starting materials such as pyrrole derivatives.
  • Bromination : Employing reagents like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
  • Carboxylation : Introducing the carboxylate group via esterification techniques.

This multi-step process allows for the introduction of functional groups that can enhance the compound's reactivity and biological potential .

Anticancer Properties

This compound shows promise as an anticancer agent. Preliminary studies indicate that compounds with similar structures may interact with key enzymes involved in cancer pathways, such as cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (CHK1) .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceTargetIC50 (µM)Mechanism
CDK Inhibitors0.042 - 0.099Inhibition of cell cycle progression
CHK1 Inhibitors<10Disruption of DNA damage response

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It has been investigated for its potential to inhibit various bacterial strains and fungi, although specific data on its efficacy remains limited .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, leading to altered cell proliferation and survival.
  • Receptor Binding : It potentially binds to receptors that modulate immune responses or cancer progression.

Understanding these mechanisms is crucial for elucidating its therapeutic potential in various diseases .

Case Study 1: CHK1 Inhibition

A study focused on the structure-activity relationship (SAR) of pyrrolo[1,2-c]pyrimidines highlighted this compound as a potent inhibitor of CHK1. The findings demonstrated that modifications at specific positions significantly affected inhibitory potency, suggesting avenues for further development in anticancer therapies .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, this compound was assessed for its antimicrobial activity against several pathogenic strains. While initial results indicated some level of inhibition, further studies are required to determine its efficacy and mechanism against specific microorganisms .

Q & A

Q. What are the common synthetic routes for Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate?

Methodological Answer: The synthesis typically involves cyclization reactions using pyrrole-2-carboxaldehyde derivatives and methyl isocyanoacetate. A robust method (Table 1) employs methyl isocyanoacetate and substituted aldehydes in tetrahydrofuran (THF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base at 40–45°C, yielding methyl pyrrolo[1,2-c]pyrimidine-3-carboxylates . Bromination at the 6-position can be achieved via electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Q. Table 1: Representative Synthesis Conditions

ReactantsBaseSolventTemperatureYield
Pyrrole-2-carboxaldehyde + methyl isocyanoacetateDBUTHF40–45°C60–70%
6-Bromo precursor synthesisNBSDCM0–25°C50–65%

Key Reference: For detailed protocols, see the condensation and bromination steps in .

Q. How is the compound characterized structurally in academic research?

Methodological Answer: Structural confirmation relies on X-ray crystallography (using SHELXL/SHELXTL for refinement ), NMR , and IR spectroscopy . For crystallographic analysis, the WinGX suite or ORTEP-III with GUI is used to visualize bond lengths, angles, and torsional parameters . NMR (¹H/¹³C) identifies proton environments, while IR confirms functional groups (e.g., ester C=O at ~1710 cm⁻¹) .

Example NMR Data (DMSO-d₆):

  • δ 9.20 (s, C-1 H), 8.25 (s, C-4 H), 3.87 (s, OCH₃) .

Q. What are the key spectroscopic features used to confirm its structure?

Methodological Answer:

  • IR Spectroscopy : Ester carbonyl (C=O) at 1710 cm⁻¹ and aromatic C-H stretches near 3100 cm⁻¹ .
  • ¹H NMR : Distinct signals for the pyrrolopyrimidine core (e.g., C-1 H at δ 9.20) and methoxy group (δ 3.87) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 292.2 [M⁺] for brominated derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis?

Methodological Answer:

  • Base Selection : DBU outperforms weaker bases (e.g., K₂CO₃) in promoting cyclization .
  • Solvent Effects : Polar aprotic solvents (THF, DMF) enhance reaction rates vs. non-polar solvents .
  • Temperature Control : Maintaining 40–45°C prevents side reactions (e.g., decomposition of intermediates) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted brominating agents .

Case Study: Replacing THF with DMF increased yield by 15% but required stricter temperature control to avoid byproducts .

Q. What strategies resolve contradictions between computational models and experimental data (e.g., NMR vs. X-ray)?

Methodological Answer:

  • Crystallographic Refinement : Use SHELXL to adjust thermal parameters and hydrogen bonding networks, resolving discrepancies in bond lengths .
  • DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate tautomeric forms .
  • Impurity Analysis : HPLC-MS identifies contaminants (e.g., de-esterified byproducts) that distort NMR interpretations .

Example: A study resolved conflicting NOESY and X-ray data by identifying a minor rotameric form through variable-temperature NMR .

Q. What methodologies assess the compound's stability under various conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in pH 1–13 buffers at 40°C; monitor ester hydrolysis via HPLC .
    • Thermal Stability : Heat solid samples to 100°C; track decomposition by TGA-DSC .
  • Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products using LC-MS .

Q. Table 2: Stability Data (Representative)

ConditionDegradation PathwayHalf-Life
pH 7.4, 37°CEster hydrolysis72 h
100°C (dry)Decomposition48 h
UV exposureRing-opening24 h

Key Reference: For analytical protocols, see impurity profiling in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.